1H-Pyrazole-4-acetic acid, 1,3-diphenyl-

Descripción general

Descripción

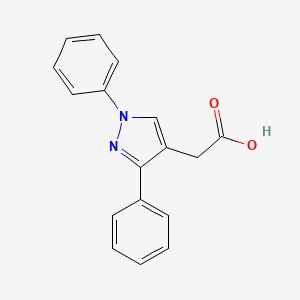

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is a heterocyclic compound featuring a pyrazole ring substituted with two phenyl groups at positions 1 and 3, and an acetic acid group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- can be synthesized through a multi-step process. One common method involves the condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by dehydration of the oxime using a catalytic amount of orthophosphoric acid to afford the desired pyrazole-4-carbonitrile . The reaction conditions typically involve heating the reaction mixture to 100°C and monitoring the progress using thin-layer chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the cost-effectiveness and atom efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated pyrazoles, alkylated pyrazoles.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-, often involves the reaction of 1,3-diphenylpyrazole derivatives with various reagents to yield compounds with diverse functional groups. For instance, methods have been developed that utilize acetophenone derivatives and hydrazine to create various pyrazole derivatives, showcasing the versatility of this compound in synthetic chemistry .

Antitumor Activity

Research has highlighted the antitumor properties of pyrazole derivatives. Studies indicate that compounds containing the 1H-pyrazole scaffold exhibit significant antiproliferative activity against various cancer cell lines, including lung, colorectal, and breast cancers. Notably, some derivatives have shown effectiveness against MDA-MB-231 breast cancer cells and HepG2 liver cancer cells .

Case Study:

- A study synthesized several pyrazole derivatives and evaluated their antitumor activity through in vitro assays. The results demonstrated that specific modifications to the pyrazole structure enhanced cytotoxic effects on cancer cells .

Insecticidal Activity

In agricultural applications, 1H-Pyrazole-4-acetic acid derivatives have been explored for their insecticidal properties . Research indicates that these compounds can target insect ryanodine receptors, which are crucial for muscle contraction in insects. For example, a series of diphenyl-1H-pyrazole derivatives were tested for their efficacy against the diamondback moth (Plutella xylostella), revealing moderate to high insecticidal activity .

Pharmacological Applications

The pharmacological potential of 1H-Pyrazole-4-acetic acid extends beyond anticancer and insecticidal activities. Its derivatives are being investigated for:

- Anti-inflammatory effects: Some studies suggest that pyrazole-based compounds may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial activity: Various pyrazole derivatives have demonstrated antimicrobial effects against different bacterial strains.

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile

- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

- 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acid

Uniqueness: 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is unique due to the presence of the acetic acid group at position 4, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Actividad Biológica

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

1H-Pyrazole-4-acetic acid, 1,3-diphenyl- exhibits notable interactions with various enzymes and proteins involved in critical biochemical pathways. Key properties include:

- Enzyme Interaction : The compound is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play pivotal roles in the inflammatory response. By inhibiting these enzymes, it reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby exhibiting anti-inflammatory effects.

- Cell Signaling Modulation : It interacts with kinases and phosphatases, influencing cell signaling pathways that regulate processes like proliferation and differentiation. Notably, it inhibits protein kinase C (PKC), which is crucial for cell growth regulation.

Cellular Effects

The biological activity of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- extends to various cell types:

- Immune Cells : In immune cells, it modulates cytokine production, reducing inflammation and immune activation.

- Cancer Cells : The compound induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins. This property is particularly valuable in cancer therapy as it selectively targets malignant cells while sparing normal ones .

Molecular Mechanism

The mechanisms underlying the biological activity of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- are multifaceted:

- Inhibition of Enzymatic Activity : The compound binds to the active sites of COX enzymes, preventing the conversion of arachidonic acid into inflammatory mediators. This inhibition is crucial for its anti-inflammatory effects.

- Gene Expression Modulation : It can alter gene expression by interacting with transcription factors and regulatory proteins involved in inflammation and apoptosis.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Activity

A significant body of research has focused on the antitumor potential of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl-. For instance:

- In Vitro Studies : Research has demonstrated that this compound inhibits the growth of several cancer cell lines including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. IC50 values for some derivatives were reported to be as low as 0.83 μM .

- In Vivo Studies : Animal models have shown that administration of this compound leads to reduced tumor growth and improved survival rates in treated subjects .

Anti-inflammatory Properties

The anti-inflammatory effects have been substantiated through various assays:

| Study Type | Findings |

|---|---|

| In Vitro | Significant reduction in cytokine levels |

| In Vivo | Decreased edema and inflammation markers |

| Mechanistic | Inhibition of COX and LOX activity |

Dosage Effects

The efficacy and safety profile of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- vary with dosage:

- Low Doses : Exhibited anti-inflammatory and antitumor properties with minimal toxicity.

- Threshold Effects : A minimum concentration is required for therapeutic benefits; higher doses may enhance efficacy but also increase toxicity risks.

Metabolic Pathways

The metabolism of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- primarily occurs in the liver via cytochrome P450 enzymes. Understanding these pathways is essential for optimizing dosing regimens in therapeutic applications.

Propiedades

IUPAC Name |

2-(1,3-diphenylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKGHLXNGWRSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368230 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40278-34-0 | |

| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.